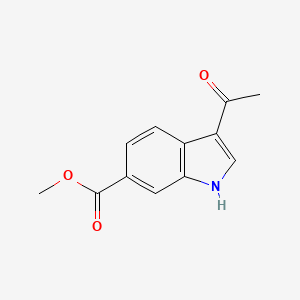

methyl 3-acetyl-1H-indole-6-carboxylate

Overview

Description

“Methyl 3-acetyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .

Synthesis Analysis

The synthesis of “this compound” involves the use of acetyl chloride and aluminum chloride in dichloromethane . The reaction mixture is stirred at room temperature for 1 hour. Afterward, a saturated aqueous solution of sodium hydrogen carbonate is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis

The molecular weight of “this compound” is 217.22 . The InChI code for this compound is 1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . It can also be used in the synthesis of stilbene-based antitumor agents .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It appears white to pale cream to cream to yellow to orange to brown in color .Scientific Research Applications

Synthesis and Fluorescence Applications

A study conducted by Queiroz et al. (2007) presented the synthesis of new methyl 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids as building blocks. This research extended the scope of metal-assisted intramolecular C-N cyclization reactions. The synthesized compounds were examined for their fluorescence properties, demonstrating that these new 3-arylindole-2-carboxylates are potential candidates for use as fluorescent probes due to their solvent-sensitive emission, which varies with the substitution pattern on the indole ring. This finding suggests that methyl 3-acetyl-1H-indole-6-carboxylate derivatives could also have applications in the development of fluorescence-based sensors and probes in biochemical and medical research (Queiroz et al., 2007).

Chemical Modifications and Reactivity

The work by Ottoni et al. (1998) on the efficient and simple methods for the introduction of protective groups on the nitrogen of indole and its derivatives, including acetylation, highlights the chemical versatility of indole compounds. This versatility is crucial for creating derivatives with specific properties, such as increased stability or altered reactivity, which can be important in drug development and in the study of biological systems (Ottoni et al., 1998).

Pharmacological Research

Although the specific compound this compound was not directly linked to pharmacological studies in the provided articles, related research on indole derivatives has shown significant pharmacological potential. For instance, derivatives of indole-3-carboxylic acid have been explored for their anti-inflammatory properties, interacting with metal ions like Zn(II), Cd(II), and Pt(II), which suggests that this compound could also be investigated for similar bioactive properties (Dendrinou-Samara et al., 1998).

Safety and Hazards

“Methyl 3-acetyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also associated with specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Properties

IUPAC Name |

methyl 3-acetyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMOAHQIUXOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687012.png)

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)